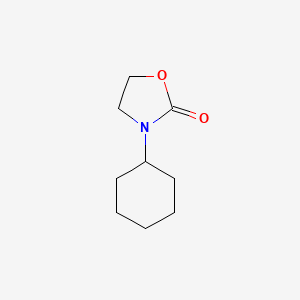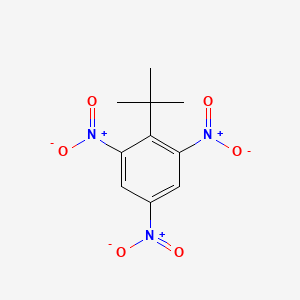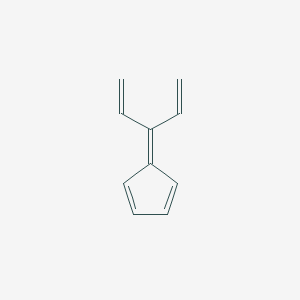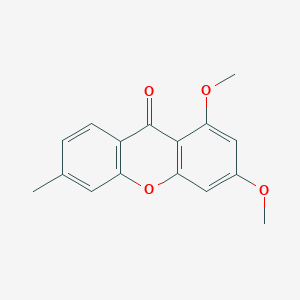
copper(1+);2-methylpropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Copper(1+);2-methylpropane can be synthesized through organometallic coupling reactions. One common method involves the reaction of an alkyllithium reagent with copper(I) iodide to form a lithium dialkylcopper reagent, which then reacts with an alkyl halide to produce the desired organocopper compound . The reaction conditions typically require an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the copper.
Industrial Production Methods
Industrial production of this compound may involve large-scale organometallic synthesis techniques. These methods often utilize continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and solvents is crucial to obtain a high yield of the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Copper(1+);2-methylpropane undergoes various types of chemical reactions, including:
Oxidation: The copper center can be oxidized to copper(II) under certain conditions.
Reduction: The compound can be reduced back to its elemental form or to copper(0).
Substitution: This compound can participate in nucleophilic substitution reactions, where the copper center acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield copper(II) compounds, while substitution reactions can produce various organocopper derivatives.
Aplicaciones Científicas De Investigación
Copper(1+);2-methylpropane has several scientific research applications:
Biology: The compound’s reactivity with biological molecules is of interest for studying enzyme mechanisms and metalloprotein interactions.
Medicine: Research is ongoing to explore its potential use in drug development and as a catalyst in pharmaceutical synthesis.
Industry: It is used in the production of fine chemicals and as a catalyst in various industrial processes
Mecanismo De Acción
The mechanism by which copper(1+);2-methylpropane exerts its effects involves the copper center acting as a nucleophile in substitution reactions. The copper atom undergoes a series of electron transfers, facilitating the formation of new chemical bonds . In biological systems, the compound may interact with proteins and enzymes, affecting their function and activity .
Comparación Con Compuestos Similares
Similar Compounds
- Copper(1+);2-chloropropane
- Copper(1+);2-bromopropane
- Copper(1+);2-iodopropane
Uniqueness
Copper(1+);2-methylpropane is unique due to its specific structure and reactivityFor instance, the presence of the methyl group in 2-methylpropane can influence the compound’s steric and electronic properties, making it suitable for specific synthetic applications .
Propiedades
Número CAS |
56583-96-1 |
|---|---|
Fórmula molecular |
C4H9Cu |
Peso molecular |
120.66 g/mol |
Nombre IUPAC |
copper(1+);2-methylpropane |
InChI |
InChI=1S/C4H9.Cu/c1-4(2)3;/h1-3H3;/q-1;+1 |
Clave InChI |
WJBVTSPTBQMOBM-UHFFFAOYSA-N |
SMILES canónico |
C[C-](C)C.[Cu+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



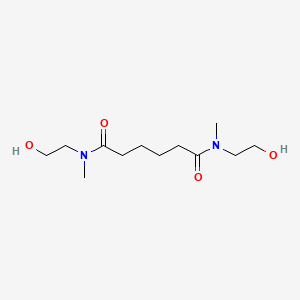
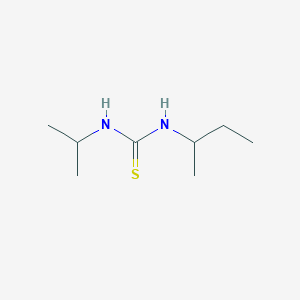
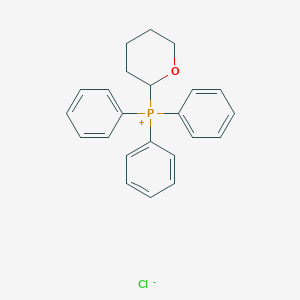


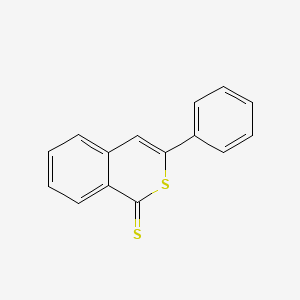
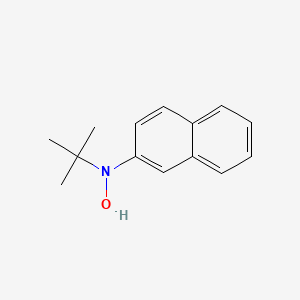
![N-(2-Chloroethyl)-N'-[1-(1-methylcyclopropyl)ethyl]urea](/img/structure/B14629056.png)
